molecular formula C19H17F3N2O5S B4617717 2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID

2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID

Cat. No.: B4617717
M. Wt: 442.4 g/mol
InChI Key: IGOBYABAXXXYOK-UHFFFAOYSA-N
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Description

2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID is a complex organic compound with potential applications in various scientific fields. Its structure includes a trifluoromethyl group, an anilino carbonyl group, and a cyclopenta[b]thiophene moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core, introduction of the trifluoromethyl group, and coupling with the anilino carbonyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The trifluoromethyl group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID: shares similarities with other compounds containing trifluoromethyl groups, anilino carbonyl groups, and cyclopenta[b]thiophene moieties.

Properties

IUPAC Name

2-[2-oxo-2-[[3-[[3-(trifluoromethyl)phenyl]carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5S/c20-19(21,22)10-3-1-4-11(7-10)23-17(28)16-12-5-2-6-13(12)30-18(16)24-14(25)8-29-9-15(26)27/h1,3-4,7H,2,5-6,8-9H2,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOBYABAXXXYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID
Reactant of Route 2
2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID
Reactant of Route 3
2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID
Reactant of Route 5
2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID
Reactant of Route 6
2-{2-OXO-2-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]ETHOXY}ACETIC ACID

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